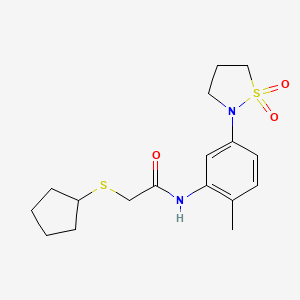

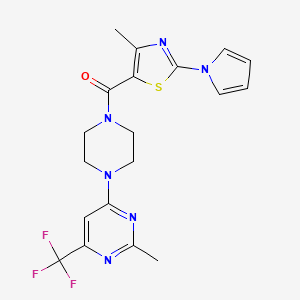

![molecular formula C14H9F3O2 B2633016 (E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one CAS No. 478246-20-7](/img/structure/B2633016.png)

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one (also known as 3-Furyl-3-trifluoromethylacrylonitrile, or 3-Furyl-TFMA) is a synthetic organic compound used in a variety of scientific research applications. It is a highly reactive compound, and has been studied for its potential uses in drug synthesis, polymerization, and organic synthesis. It has been used in the synthesis of various pharmaceutically active compounds, as well as in the synthesis of polymers. In addition, it has been used in the study of biochemical and physiological effects.

Scientific Research Applications

Conformational Studies and Molecular Interactions

- The conformations of related compounds, such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, have been investigated through NMR spectroscopy in different solvents (methanol, chloroform, dimethyl sulfoxide) to understand their possible conformers in solutions. No conformational preferences could be identified experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).

Photochemical and Photophysical Properties

- A study on the influence of pressure on molecular packing and photochemical properties of three chalcone analogs, including 1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, showed that high pressure hardly changed the mutual orientation of adjacent molecules, affecting their potential for [2+2] photodimerization (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Structural Formation and Stability

- Investigations into the structure-forming properties of 3-furylpropenoic acid derivatives in solution and the solid state have revealed that the major force behind structure formation between stereoisomers is the intermolecular hydrogen bonding between carboxylic groups. For the E isomer, no other secondary intermolecular interaction could be measured or calculated (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).

Optical and Nonlinear Optical Properties

- The synthesis and luminescence properties of rare earth complexes with β-diketone and 1,10-phenanthroline, including derivatives of the target compound, were explored, highlighting their potential in materials science and optoelectronics (Suo Quan-ling, 2009).

Solvent Effects on Molecular Interactions

- The synthesis, solvatochromism, and photophysical properties of polymer-tetherable compounds related to the target molecule have been studied, focusing on their interactions in various solvent environments and their implications for material science (El-Sayed, Blaudeck, Cichos, & Spange, 2007).

properties

IUPAC Name |

(E)-1-(furan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-10(8-12)4-5-13(18)11-6-7-19-9-11/h1-9H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRODEMINSZQLO-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2632935.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2632938.png)

![N-cyclopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2632940.png)

![2-cyclohexyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2632945.png)

![5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2632948.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)